molecular formula C6H6Cl2N6O B1199546 5,6-Dicl-amiloride CAS No. 76599-75-2

5,6-Dicl-amiloride

Cat. No. B1199546
CAS RN: 76599-75-2
M. Wt: 249.05 g/mol
InChI Key: GCZJOSVTIIQLQL-UHFFFAOYSA-N
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Description

5,6-Dicl-amiloride is a derivative of Amiloride . Amiloride is a medication typically used with other medications to treat high blood pressure or swelling due to heart failure or cirrhosis of the liver . It is classified as a potassium-sparing diuretic . Amiloride is often used together with another diuretic, such as a thiazide or loop diuretic .


Synthesis Analysis

The synthesis of Amiloride was achieved by Bickling and colleagues who observed that certain non-steroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . This led to the synthesis of Amiloride . Amiloride hydrochloride (3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide) is a synthetic pyrazine derivative .


Molecular Structure Analysis

The molecular formula of Amiloride is C6H8ClN7O . Its average mass is 229.627 Da and its monoisotopic mass is 229.047882 Da .


Chemical Reactions Analysis

Amiloride has been tested in vitro as an adjunct to the anticancer drug imatinib, which appeared to show a synergistic effect . Modified versions of amiloride, known as 5’-(N,N-dimethyl)-amiloride (DMA), 5-N-ethyl-N-isopropyl amiloride (EIPA), and 5-(N,N-hexamethylene)-amiloride (HMA), are being studied for the treatment of leukemia .


Physical And Chemical Properties Analysis

Amiloride is a pyrazine carbonyl-quanidine derivative . Its molecular weight is 229.65 for Amiloride and 302.12 for the chlorhydrate salt .

Scientific Research Applications

  • Renal Physiology : Amiloride and its analogs, including 5,6-Dichloroamiloride, play a significant role in renal physiology. They are potent inhibitors of the Na+/H+ antiporter, which is crucial in bicarbonate absorption in the kidney. This has implications for understanding kidney function and treating related disorders (Preisig et al., 1987).

  • Taste Perception : Research indicates that amiloride and its derivatives affect taste perception, particularly the taste intensity of sodium and lithium salts, as well as a variety of sweeteners. This suggests a role for these compounds in modifying taste experiences, which could have implications for dietary habits and disorders related to taste perception (Schiffman et al., 1983).

  • Cancer Treatment : Certain derivatives of amiloride have shown potential in inducing programmed necrotic death of cancer cells, suggesting a possible application in cancer therapy. Studies have found that specific amiloride derivatives can trigger caspase-independent cytotoxic cell death in cancer cells (Leon et al., 2013).

  • Pharmacokinetics and Drug Development : Systematic evaluations of structure-property relationships and pharmacokinetics in amiloride derivatives have been conducted. This research is essential for understanding the drug's behavior in the body and for developing more effective drugs based on the amiloride structure (Buckley et al., 2021).

  • Thermosensitivity and Intracellular pH : Amiloride affects intracellular pH and thermosensitivity, which has implications for understanding cellular responses to temperature and pH changes. This can be particularly relevant in the context of tumor cell behavior and response to therapies (Kim et al., 1991).

Safety And Hazards

Amiloride is toxic if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . In case of ingestion, it is advised to immediately call a POISON CENTER or doctor/physician and rinse mouth . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Emerging experimental evidence suggests the possibility that systemic or central ENaC inhibition or both may be an alternative to the treatment of hypertension and cardiovascular disease states . Clinical trials to evaluate further the potential beneficial cardiovascular effects of ENaC blockade are needed .

properties

IUPAC Name

3-amino-5,6-dichloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N6O/c7-2-3(8)13-4(9)1(12-2)5(15)14-6(10)11/h(H2,9,13)(H4,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZJOSVTIIQLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997927
Record name 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dicl-amiloride

CAS RN

76599-75-2
Record name 5,6-Dichloroamiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076599752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JHY Li, B Lindemann - The Journal of membrane biology, 1983 - Springer
Fluctuation analysis of Na current passing the apical membrane in the skin ofRana ridibunda was used to study the kinetics of Na-channel blocking by several organic cations present in …
Number of citations: 44 link.springer.com
B Lindemann, JHY Li - Membranes, Channels, and Noise, 1984 - Springer
Among the pecularities of epithelial tissues two are of special concern for noise analysis: the complex architecture and the multitude of transport regulating mechanisms. …
Number of citations: 1 link.springer.com

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